molecular formula C10H18N2O4 B1359797 1,4-Piperazinedicarboxylic acid, diethyl ester CAS No. 5470-28-0

1,4-Piperazinedicarboxylic acid, diethyl ester

Cat. No. B1359797
CAS RN: 5470-28-0
M. Wt: 230.26 g/mol
InChI Key: NAEAAGULDNVNCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Piperazinedicarboxylic acid, diethyl ester (PDDE) is an organic compound belonging to the class of piperazines. It is a white, crystalline solid with a molecular weight of 218.30 g/mol and a melting point of 44-45 °C. PDDE is a versatile compound with a wide range of applications, especially in the field of medicinal chemistry. It has been used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and antidepressants. It has also been used in the synthesis of various other compounds, such as amides, thiols, and nitriles.

Mechanism Of Action

The mechanism of action of 1,4-Piperazinedicarboxylic acid, diethyl ester is not fully understood. However, it is believed that 1,4-Piperazinedicarboxylic acid, diethyl ester acts as an inhibitor of MAO, which leads to an increase in the levels of neurotransmitters in the brain. This, in turn, leads to an increase in the activity of the neurotransmitters, which can have a variety of effects, depending on the neurotransmitter involved.

Biochemical And Physiological Effects

1,4-Piperazinedicarboxylic acid, diethyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to increased alertness, improved mood, and improved cognitive performance. It has also been shown to have anti-inflammatory and anticonvulsant effects.

Advantages And Limitations For Lab Experiments

The main advantage of using 1,4-Piperazinedicarboxylic acid, diethyl ester in laboratory experiments is its low cost and easy availability. It is also relatively easy to synthesize and can be used in a variety of experiments. However, the use of 1,4-Piperazinedicarboxylic acid, diethyl ester in laboratory experiments is limited by its low solubility in water and its low selectivity for certain enzymes.

Future Directions

In the future, 1,4-Piperazinedicarboxylic acid, diethyl ester could be used in the development of new drugs for the treatment of various diseases, such as depression, anxiety, and epilepsy. It could also be used to study the mechanism of action of various drugs and to develop new drugs with improved efficacy and safety. Additionally, 1,4-Piperazinedicarboxylic acid, diethyl ester could be used in the synthesis of various compounds, such as amides, thiols, and nitriles. Finally, 1,4-Piperazinedicarboxylic acid, diethyl ester could be used to study the effects of various drugs on the central nervous system, as well as to develop drugs that target specific neurotransmitters.

Scientific Research Applications

1,4-Piperazinedicarboxylic acid, diethyl ester has been widely used in scientific research. It has been used as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme involved in the metabolism of neurotransmitters, such as dopamine, norepinephrine, and serotonin. 1,4-Piperazinedicarboxylic acid, diethyl ester has also been used as a substrate for the enzyme acetylcholinesterase (AChE), which is involved in the metabolism of the neurotransmitter acetylcholine. 1,4-Piperazinedicarboxylic acid, diethyl ester has been used to study the mechanism of action of various drugs, such as tricyclic antidepressants, anticonvulsants, and anti-inflammatory drugs.

properties

IUPAC Name

diethyl piperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-3-15-9(13)11-5-7-12(8-6-11)10(14)16-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEAAGULDNVNCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203162
Record name 1,4-Piperazinedicarboxylic acid, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Piperazinedicarboxylic acid, diethyl ester

CAS RN

5470-28-0
Record name 1,4-Piperazinedicarboxylic acid, 1,4-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5470-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Piperazinedicarboxylic acid, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1, diethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26298
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Piperazinedicarboxylic acid, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl piperazine-1,4-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.365
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-PIPERAZINEDICARBOXYLIC ACID, DIETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FTM9SY0QO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Piperazinedicarboxylic acid, diethyl ester
Reactant of Route 2
Reactant of Route 2
1,4-Piperazinedicarboxylic acid, diethyl ester
Reactant of Route 3
Reactant of Route 3
1,4-Piperazinedicarboxylic acid, diethyl ester
Reactant of Route 4
Reactant of Route 4
1,4-Piperazinedicarboxylic acid, diethyl ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,4-Piperazinedicarboxylic acid, diethyl ester
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,4-Piperazinedicarboxylic acid, diethyl ester

Citations

For This Compound
2
Citations
BK Lavine, K Nuguru, N Mirjankar, J Workman - Microchemical Journal, 2012 - Elsevier
435 infrared (IR) absorbance spectra of 140 carboxylic acids and 295 noncarboxylic acids which included aldehydes, ketones, esters, amides as well as compounds containing both …
Number of citations: 13 www.sciencedirect.com
DT Saggers - 1978 - search.proquest.com
To date the discovery of pesticides has depended largely upon random synthesis and serendipity. However, there is now, for a variety of reasons, a strong incentive to rationalise the …
Number of citations: 4 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.